molecular formula C18H24O8 B13854718 Ibufenac Acyl-Beta-D-Glucuronide

Ibufenac Acyl-Beta-D-Glucuronide

Cat. No.: B13854718
M. Wt: 368.4 g/mol
InChI Key: USRHMLCTGMMMCQ-ZOWQXGHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ibufenac acyl-β-D-glucuronide is the primary phase II metabolite of ibufenac, a structural analog of ibuprofen. Ibufenac itself was withdrawn from clinical use due to severe hepatotoxicity, which has been partially attributed to the reactivity of its acyl glucuronide metabolite .

Properties

Molecular Formula

C18H24O8

Molecular Weight

368.4 g/mol

IUPAC Name

(3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H24O8/c1-9(2)7-10-3-5-11(6-4-10)8-12(19)25-18-15(22)13(20)14(21)16(26-18)17(23)24/h3-6,9,13-16,18,20-22H,7-8H2,1-2H3,(H,23,24)/t13-,14-,15+,16?,18-/m0/s1

InChI Key

USRHMLCTGMMMCQ-ZOWQXGHRSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)O[C@@H]2[C@@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Stability and Reactivity Assessment of Biosynthesized Acyl Glucuronides

  • The biosynthesized ibufenac acyl glucuronide is subjected to stability studies in phosphate buffer at physiological pH and temperature. Time points are taken at 0, 1, 2, and 4 hours and analyzed by LC-MS to monitor degradation or rearrangement.

  • Reactivity assays involve incubating the glucuronide with nucleophilic trapping agents such as reduced glutathione or methoxylamine to detect reactive intermediates or adduct formation, which are indicative of potential bioactivation pathways.

  • For ibufenac, no glutathione adducts were observed, suggesting lower reactivity compared to other acyl glucuronides associated with toxicity.

Chemical Synthesis Approaches

While enzymatic synthesis is preferred for biological relevance, chemical synthesis of acyl glucuronides provides authentic standards necessary for analytical and toxicological studies. Although specific detailed chemical synthesis of ibufenac acyl-beta-D-glucuronide is scarce, methodologies developed for structurally related compounds such as diclofenac acyl glucuronide can be adapted.

General Chemical Synthesis Strategy

  • Starting Materials : Protected glucuronic acid derivatives and ibufenac or its activated carboxylic acid derivative.

  • Key Steps :

    • Activation of the carboxylic acid group of ibufenac (e.g., as an acid chloride or anhydride).
    • Coupling with a suitably protected glucuronic acid derivative to form the ester linkage.
    • Deprotection steps to yield the free acyl-beta-D-glucuronide.
  • Purification and Characterization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structure and purity.

Example from Related Compounds

  • Diclofenac acyl glucuronide was synthesized via a two-step process involving selective iodination and Ullmann coupling, demonstrating high-yield and selectivity. Such protocols can inform the chemical synthesis of ibufenac glucuronides.

Analytical Characterization and Research Discoveries

LC-MS and NMR Analysis

  • Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for monitoring glucuronide formation, stability, and isomerization. Multiple peaks corresponding to positional isomers (acyl migration products) are typically observed.

  • NMR spectroscopy, particularly monitoring the disappearance of the anomeric proton resonance, is utilized to study the anomerization and rearrangement of acyl glucuronides.

Stability and Isomerization

  • Acyl glucuronides undergo acyl migration to form 2-, 3-, and 4-β positional isomers, which can further anomerize to α-isomers. This dynamic equilibrium affects biological activity and detection.

  • The open-ring aldehyde intermediate formed during anomerization is implicated in protein adduct formation, a key step in potential toxicity.

  • Stability assays demonstrate that ibufenac acyl glucuronide has a moderate half-life under physiological conditions, with less reactive behavior compared to glucuronides of drugs withdrawn for toxicity.

Reaction Phenotyping Insights

  • The lack of glucuronidation by common UGT isoforms suggests alternative metabolic pathways or enzyme complexes may be responsible for ibufenac glucuronidation in vivo, which remains an area for further research.

Summary Table: Preparation and Characterization of this compound

Aspect Details Reference
Preparation Method Enzymatic glucuronidation using human liver microsomes or recombinant UGTs
Reaction Conditions 20 µM ibufenac, 1 mg/mL HLM or 0.2 mg/mL UGT, 0.1 M phosphate buffer pH 7.4, 37°C, 2 hours
Chemical Synthesis Activation of carboxylic acid, coupling with protected glucuronic acid, deprotection steps
Analytical Techniques LC-MS for monitoring glucuronide formation and isomers; NMR for structural confirmation
Stability Moderate stability at physiological pH; undergoes acyl migration and anomerization
Reactivity No glutathione adduct formation observed, indicating low bioactivation potential
UGT Isoforms Involved No glucuronidation detected with common UGTs tested (UGT1A1, UGT2B7, etc.)

Chemical Reactions Analysis

Types of Reactions

Ibufenac Acyl-Beta-D-Glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ibufenac Acyl-Beta-D-Glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of Ibufenac Acyl-Beta-D-Glucuronide involves its formation through the conjugation of ibufenac with glucuronic acid by UGT enzymes. This process increases the water solubility of ibufenac, facilitating its excretion from the body. The compound can also undergo hydrolysis, releasing ibufenac and glucuronic acid, which can then be reabsorbed and further metabolized .

Comparison with Similar Compounds

Structural and Metabolic Reactivity

Acyl glucuronide stability is influenced by structural modifications. For example:

  • Ibufenac vs. Ibuprofen : The absence of a methyl group on the α-carbon of ibufenac (compared to ibuprofen) reduces steric hindrance, accelerating degradation. In aqueous buffer (pH 7.4), ibufenac glucuronide has a half-life (t1/2) of <24 hours, while ibuprofen’s glucuronide exceeds 24 hours .
  • Methyl Substitution Effects : Adding methyl groups to the acyl side chain (e.g., transitioning from ibufenac to R/S-ibuprofen and dimethyl analogs) progressively stabilizes the glucuronide, reducing transacylation rates .
Table 1: Structural Impact on Glucuronide Stability
Compound t1/2 in Buffer (pH 7.4) t1/2 in Plasma Reactivity Ranking
Ibufenac glucuronide <24 hours Shorter Highest
Ibuprofen glucuronide >24 hours Longer Moderate
Diclofenac glucuronide Data not reported Stable in vitro Low-Moderate
Mycophenolic acid glucuronide >24 hours Stable Low

Pharmacokinetic and Toxicodynamic Profiles

Key Findings in Rhesus Monkeys:
  • Plasma Exposure : Ibufenac’s acyl glucuronide exhibits a lower plasma glucuronide/parent drug AUC ratio (10.5%) compared to ibuprofen (22.8%), suggesting faster clearance or degradation .
  • Protein Adduct Formation : Despite lower plasma exposure, ibufenac glucuronide forms 60% more protein adducts in vivo than ibuprofen glucuronide, indicating higher intrinsic reactivity .
  • Degradation Rates : In vitro, ibufenac glucuronide degrades faster than ibuprofen’s in human serum albumin (HSA) and plasma, correlating with increased adduct formation .
Table 2: Comparative Pharmacokinetics and Reactivity
Parameter Ibufenac Glucuronide Ibuprofen Glucuronide Zomepirac Glucuronide Diclofenac Glucuronide
AUC (glucuronide/parent) 10.5% 22.8% Data not reported Data not reported
In Vivo Protein Adducts 60% higher than ibuprofen Baseline High (withdrawn) Moderate
Degradation Mechanism Hydrolysis + transacylation Hydrolysis dominant Schiff base formation Hydrolysis dominant
Clinical Outcome Withdrawn (hepatotoxicity) Marketed (NSAID) Withdrawn (allergy/toxicity) Marketed (NSAID)

Mechanisms of Covalent Binding

  • Ibufenac and Ibuprofen : Both form protein adducts via nucleophilic displacement of glucuronic acid, but ibufenac’s adducts accumulate more rapidly .
  • Zomepirac : Withdrawn due to hypersensitivity linked to Schiff base formation (imine bonds between glucuronide isomers and lysine residues) .
  • Mycophenolic Acid Glucuronide (acMPAG): Exhibits minimal protein binding (<10% of ibuprofen’s), attributed to lower reactivity and rapid excretion .

Toxicity and Market Status

  • Zomepirac and Suprofen : Withdrawn for similar reasons, though direct causality between acyl glucuronides and toxicity remains unproven in humans .
  • Diclofenac and Ibuprofen : Marketed despite moderate glucuronide reactivity, suggesting toxicity depends on additional factors (e.g., dose, metabolic pathways) .

Biological Activity

Ibufenac acyl-beta-D-glucuronide is a metabolite derived from the non-steroidal anti-inflammatory drug (NSAID) ibufenac, which is structurally related to ibuprofen. Understanding its biological activity is crucial for evaluating its pharmacological effects and potential side effects. This article compiles findings from various studies, focusing on its mechanisms of action, reactivity, and implications in drug metabolism.

1. Interaction with TRPA1 Receptors

This compound has been shown to interact with the transient receptor potential ankyrin 1 (TRPA1) channel, which plays a significant role in pain perception and inflammation. In vitro studies demonstrated that this metabolite can antagonize TRPA1-mediated calcium responses in human and rodent cells. Specifically, it selectively inhibited excitatory responses elicited by reactive TRPA1 agonists, suggesting a contribution to the analgesic effects of ibufenac .

2. Covalent Binding and Reactivity

The acyl glucuronide form of ibufenac exhibits increased reactivity compared to its parent compound. Studies indicate that this compound can covalently bind to proteins, potentially leading to adverse reactions. The reactivity of this metabolite has been highlighted as a factor in idiosyncratic drug reactions, where the formation of protein adducts may trigger immune responses or toxicity .

Pharmacokinetics

1. Absorption and Metabolism

Following oral administration, ibufenac is rapidly absorbed and metabolized into its acyl glucuronide form. Research indicates that the plasma concentration of this compound is significantly lower than that of the parent drug, with a reported area under the curve (AUC) ratio of approximately 10.5% compared to ibuprofen's 22.8% . This suggests variability in metabolism and clearance rates among individuals.

2. Stability and Half-Life

The stability of this compound has been studied under various conditions. The half-life of these metabolites can vary significantly based on environmental factors such as pH and the presence of other biochemical substances. For instance, the degradation rates were measured using NMR spectroscopy, revealing a complex interplay between transacylation and hydrolysis processes .

Case Studies

1. Analgesic Efficacy in Animal Models

In vivo studies using C57BL/6J mice demonstrated that this compound effectively reduces pain responses induced by inflammatory agents like formalin or carrageenan. These findings support the hypothesis that this metabolite contributes to the overall analgesic profile of ibufenac by targeting TRPA1 channels .

2. Adverse Reactions and Hepatotoxicity

There have been reports linking acyl glucuronides, including ibufenac's variant, to hepatotoxicity in certain populations. Elevated liver enzymes have been observed in patients exposed to prolonged NSAID therapy, suggesting a potential risk associated with reactive metabolites . Understanding these risks is crucial for patient safety and drug development.

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to its parent compound:

Property This compound Ibuprofen
TRPA1 Interaction Antagonizes TRPA1Minimal direct interaction
Reactivity High (covalent binding potential)Lower reactivity
Plasma AUC Ratio 10.5%22.8%
Analgesic Effect Significant in vivoEstablished but less potent
Hepatotoxicity Risk Potentially higherLower risk observed

Q & A

Q. What are the key physicochemical properties of Ibufenac Acyl-Beta-D-Glucuronide relevant to experimental handling?

Answer: this compound is a labile metabolite requiring careful handling. Key properties include:

  • Solubility : Soluble in organic solvents like ethanol and DMSO (~30 mg/mL), but aqueous solubility is limited (e.g., ~0.5 mg/mL in PBS pH 7.2) .
  • Stability : Degrades under alkaline conditions and elevated temperatures. Hydrolysis and intramolecular acyl migration occur at physiological pH, necessitating pH-controlled buffers and cold storage (-20°C) .
  • Molecular characteristics : While exact data for this compound is sparse, analogous acyl glucuronides (e.g., Mycophenolic acid acyl-beta-D-glucuronide) have molecular weights ~320–550 g/mol and similar reactivity profiles .

Q. Methodological Note :

  • Prepare stock solutions in inert solvents (e.g., DMSO) under nitrogen to minimize hydrolysis.
  • Avoid prolonged storage in aqueous buffers (>24 hours) to prevent degradation .

Q. How should researchers prepare and store this compound solutions to ensure stability?

Answer:

  • Stock solution preparation : Dissolve in DMSO or ethanol, purge with inert gas (e.g., argon) to displace oxygen, and aliquot to avoid freeze-thaw cycles .
  • Storage : Store crystalline solids at -20°C; solutions in organic solvents should be kept at -80°C for long-term stability .
  • Aqueous dilution : Dilute stock solutions into pH 7.4 buffers immediately before use. Monitor pH shifts during experiments, as alkaline conditions accelerate degradation .

Q. Critical Consideration :

  • Use low organic solvent concentrations (<1% v/v) in cell-based assays to avoid cytotoxicity .

Advanced Research Questions

Q. What methodological approaches are recommended for assessing the metabolic stability and isomerization of this compound in biological matrices?

Answer:

  • Chromatographic separation : Use reversed-phase HPLC or UPLC with acidic mobile phases (pH 3–5) to stabilize the glucuronide and resolve isomers. Detection via tandem mass spectrometry (LC-MS/MS) enhances sensitivity .
  • Kinetic studies : Incubate the compound in plasma or liver microsomes at 37°C, sampling at intervals to track hydrolysis and isomerization. Quench reactions with cold acetonitrile to arrest degradation .
  • pH-dependent stability assays : Compare degradation rates in buffers of varying pH (4–9) to identify optimal handling conditions .

Q. Data Interpretation :

  • Isomerization produces β-1′, β-2′, and β-3′ positional isomers, detectable via distinct retention times. Quantify isomers to assess metabolic liability .

Q. How can researchers investigate the formation of protein adducts by this compound and its implications in toxicity?

Answer:

  • In vitro adduct formation : Incubate this compound with human serum albumin (HSA) or liver microsomal proteins. Use SDS-PAGE and Western blotting with anti-adduct antibodies to detect covalent binding .
  • Mass spectrometry : Perform proteomic analysis (LC-MS/MS) to identify adduct sites on proteins. Stable adducts often localize to lysine or cysteine residues .
  • Toxicity linkage : Compare adduct levels in cell viability assays (e.g., hepatocytes) to establish dose-response relationships. Ibufenac’s market withdrawal due to idiosyncratic toxicity underscores the relevance of this mechanism .

Q. Challenges :

  • Adducts may form transiently, requiring rapid sample processing. Use protease inhibitors during tissue homogenization to preserve adduct integrity .

Q. What analytical challenges exist in quantifying this compound in complex biological samples, and how can they be addressed?

Answer: Challenges :

  • Low abundance : The metabolite exists at trace levels in plasma, necessitating high-sensitivity methods.
  • Matrix effects : Phospholipids and proteins in plasma interfere with LC-MS/MS ionization.

Q. Solutions :

  • Sample preparation : Use protein precipitation with cold acetonitrile followed by solid-phase extraction (SPE) to enrich the analyte .
  • Internal standards : Employ stable isotope-labeled analogs (e.g., deuterated forms) to correct for recovery losses and matrix effects .
  • Capillary electrophoresis (CE) : For high-resolution separation, adapt methods like FASI-sweeping-AFMC, validated for dabigatran acyl-glucuronide in plasma .

Q. Method Comparison :

TechniqueSensitivityThroughputSuitable Matrices
LC-MS/MSHigh (ng/mL)ModeratePlasma, tissue homogenates
CE with stackingModerateHighPlasma, ultrafiltrate
ImmunoassaysLowHighSerum, DBS

Q. How can researchers design studies to evaluate the role of this compound in COX-1/COX-2 inhibition compared to the parent drug?

Answer:

  • Enzyme inhibition assays : Use purified COX-1/COX-2 isoforms and measure IC₅₀ values via fluorescence- or immuno-based kits. Compare inhibition potency of Ibufenac and its glucuronide .
  • Cell-based models : Treat macrophages or endothelial cells with both compounds and quantify prostaglandin E₂ (PGE₂) via ELISA. Account for glucuronide hydrolysis by including β-glucuronidase inhibitors .
  • Molecular docking : Model the glucuronide’s interaction with COX active sites to predict binding affinity differences versus Ibufenac .

Q. Key Consideration :

  • The glucuronide’s polarity may limit cell membrane permeability, requiring longer incubation times to observe effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.